Dicyano-Substituted DHP Exhibits a Unique Three-Centre N–H···(O)₂ Hydrogen Bond and Significantly Lower Ring Puckering Versus Ester Analogs
In a single-crystal X-ray diffraction study comparing three 4-(5-nitro-2-furyl)-1,4-DHPs, the dicyano derivative (III, the target compound) forms a three-centre N–H···(O)₂ hydrogen bond that is absent in the mono-ester (I) and di-ester (II) analogs. This motif links molecules into complex sheets containing R₂²(14), R₁²(5), R₄⁴(14) rings, whereas the ester analogs self-assemble into simpler C(6) chains (I) or sheets built from R₂²(17)/R₄⁴(18) rings (II) [1]. Quantitatively, the 1,4-dihydropyridine ring puckering amplitude (Q) decreases from 0.190 Å (I) to 0.105 Å (II) to 0.089 Å (III), indicating that the dicyano derivative adopts the flattest boat conformation, which may influence molecular recognition and packing density [1].
| Evidence Dimension | Total puckering amplitude (Q) of the 1,4-dihydropyridine ring |
|---|---|
| Target Compound Data | 0.089 (2) Å |
| Comparator Or Baseline | Compound (I) (ethyl 5-cyano-2,6-dimethyl-4-(5-nitro-2-furyl)-1,4-dihydropyridine-3-carboxylate): 0.190 (2) Å; Compound (II) (diethyl 2,6-dimethyl-4-(5-nitro-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate): 0.105 (2) Å |
| Quantified Difference | Target compound is 53% less puckered than (I) and 15% less puckered than (II) |
| Conditions | Single-crystal X-ray diffraction at 120 K; structures solved and refined with SHELXS97/SHELXL97 |
Why This Matters
A flatter heterocyclic core and a unique hydrogen-bonding network can alter solubility, dissolution rate, and co-crystal formability, which are critical for reproducible formulation and bioavailability in preclinical development.
- [1] Quesada, A., Argüello, J., Squella, J.A., Núñez-Vergara, L.J., Wardell, J.L., Low, J.N. & Glidewell, C. (2006). Hydrogen-bonded supramolecular structures of three related 4-(5-nitro-2-furyl)-1,4-dihydropyridines. Acta Cryst. C62, o8–o12. View Source
